3-(3-Iodopropyl)-3H-benzothiazol-2-one
Description
Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research
The benzothiazole moiety, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. rasayanjournal.co.inmdpi.comnih.gov Its derivatives are known to exhibit a wide array of biological activities, making them a focal point in the quest for novel therapeutic agents. nih.govmdpi.com The inherent structural features of the benzothiazole nucleus allow for diverse chemical modifications, leading to a broad spectrum of pharmacological properties. mdpi.comnih.gov
The significance of benzothiazole scaffolds is underscored by their presence in a variety of biologically active compounds. Research has demonstrated that derivatives of this heterocyclic system possess potent activities, including but not limited to:
Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have shown significant efficacy against various strains of bacteria and fungi. nih.gov
Anticancer Properties: The benzothiazole core is a key component in a number of compounds investigated for their antitumor effects. mdpi.com
Neuroprotective and Anticonvulsant Effects: Certain benzothiazole derivatives have been identified as having potential in the treatment of neurological disorders. mdpi.comnih.gov
Enzyme Inhibition: The scaffold is utilized in the design of inhibitors for various enzymes, playing a role in the management of several diseases. mdpi.com
The versatility of the benzothiazole ring system also extends to materials science, where its derivatives are explored for applications such as fluorescent dyes and organic light-emitting diodes (OLEDs). mdpi.com
Contextualization of 3-(3-Iodopropyl)-3H-benzothiazol-2-one as a Key Intermediate in Organic Synthesis
Within the expansive family of benzothiazole derivatives, this compound emerges as a critical building block in organic synthesis. Its structure, featuring a reactive iodopropyl group attached to the nitrogen atom of the benzothiazol-2-one core, makes it an ideal precursor for the synthesis of more complex molecules. The primary method for its preparation involves the N-alkylation of 3H-benzothiazol-2-one (or its tautomer, 2-hydroxybenzothiazole) with a suitable three-carbon electrophile, such as 1,3-diiodopropane. This reaction is a common strategy for introducing functionalized side chains onto the benzothiazole nucleus.
The utility of this compound as an intermediate stems from the presence of the terminal iodine atom. This iodide is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and molecular fragments, thereby enabling the construction of a diverse library of benzothiazole derivatives.
A significant application of this intermediate is in the development of ligands for neuroreceptors, such as the sigma receptor. mdpi.com The iodopropyl chain serves as a linker to which different amine-containing moieties can be attached, a common feature in many sigma receptor ligands. For instance, reaction with a cyclic amine like piperidine (B6355638) would yield a product with a structural motif frequently found in compounds targeting these receptors. Furthermore, the "propyl" linker is a common chain length in many biologically active molecules.
The table below outlines the key reactants and the general transformation to yield this important intermediate.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3H-Benzothiazol-2-one | 1,3-Diiodopropane | This compound | N-Alkylation |
The resulting this compound is then poised for further synthetic elaboration. The carbon-iodine bond is readily cleaved in the presence of a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity profile makes it a versatile tool for medicinal chemists and organic synthesists alike, enabling the targeted design and synthesis of novel compounds with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-iodopropyl)-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGSKVDLROELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Iodopropyl 3h Benzothiazol 2 One
Precursor Synthesis and Halogen Exchange Reactions
A common and efficient route to 3-(3-Iodopropyl)-3H-benzothiazol-2-one involves the synthesis of a halogenated precursor, which then undergoes a halogen exchange reaction. This strategy is widely employed in organic synthesis for the preparation of alkyl iodides.
Synthesis from 3-(3-Chloropropyl)-3H-benzothiazol-2-one
The immediate precursor to the target compound is typically 3-(3-Chloropropyl)-3H-benzothiazol-2-one. This chlorinated intermediate is synthesized by the N-alkylation of benzothiazol-2-one. The reaction involves treating benzothiazol-2-one with a suitable three-carbon alkylating agent containing a chlorine atom, such as 1-bromo-3-chloropropane, in the presence of a base. The base deprotonates the nitrogen atom of the benzothiazol-2-one ring, forming a nucleophile that subsequently attacks the alkylating agent to form the N-substituted product.
Application of Sodium Iodide in Acetonitrile or Acetone for Iodination
The conversion of 3-(3-Chloropropyl)-3H-benzothiazol-2-one to this compound is a classic example of the Finkelstein reaction. wikipedia.org This SN2 reaction involves the exchange of a halogen atom. wikipedia.org In this specific synthesis, the chloro group is substituted with an iodo group by treating the chlorinated precursor with sodium iodide (NaI).
The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile. The choice of solvent is critical for the success of the reaction. Sodium iodide is soluble in acetone, while the sodium chloride formed as a byproduct is not. wikipedia.org This insolubility causes the sodium chloride to precipitate out of the solution, and according to Le Châtelier's principle, this drives the equilibrium towards the formation of the desired iodo product. wikipedia.org A patent for benzimidazolidinone derivatives describes a similar process where a reaction between a Boc-protected amine and 3-(3-chloropropyl)-3H-benzothiazole-2-one is conducted in the presence of NaI, indicating an in-situ halogen exchange. google.com
| Reaction | Reagents | Solvent | Key Principle |
| Finkelstein Reaction | Sodium Iodide (NaI) | Acetone or Acetonitrile | Precipitation of NaCl drives the reaction to completion wikipedia.org |
General Approaches to Benzothiazolone Derivatives
The synthesis of the broader family of benzothiazolone derivatives, including the precursors to this compound, relies on established and versatile chemical strategies. These include methods for constructing the core bicyclic structure and for introducing various substituents onto it.
Cyclization Reactions for Benzothiazole (B30560) Nucleus Formation
The formation of the benzothiazole ring system is a fundamental step and can be achieved through several cyclization strategies. The most prevalent method involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds. nih.govresearchgate.net Depending on the reaction partner, different substituents can be introduced at the 2-position of the benzothiazole ring. Common reactants include aldehydes, carboxylic acids, acyl chlorides, and nitriles. nih.govresearchgate.netindexcopernicus.com
Another significant approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net Other methods utilize catalysts like bromine to achieve cyclization through the oxidation of anilines or arylthioureas in the presence of a thiocyanate source. researchgate.netindexcopernicus.com
| Cyclization Method | Reactants | Typical Product |
| Condensation | 2-Aminothiophenol + Aldehyde/Carboxylic Acid/Acyl Chloride | 2-Substituted Benzothiazole nih.govresearchgate.net |
| Jacobsen Cyclization | Thiobenzanilides | Substituted Benzothiazole researchgate.net |
| Bromine Catalysis | Aniline/Arylthiourea + Alkali Thiocyanate | 2-Aminobenzothiazole derivative indexcopernicus.com |
Alkylation Strategies for N-Substitution on Benzothiazol-2-one
Introducing substituents onto the nitrogen atom of the benzothiazol-2-one ring is a key step in synthesizing compounds like this compound. This is typically achieved through N-alkylation reactions. The nitrogen atom in the benzothiazol-2-one ring can be deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form an anion. This nucleophilic anion then reacts with an alkyl halide (e.g., 1-bromo-3-chloropropane) to form the N-alkylated product. nih.gov The choice of alkylating agent determines the nature of the side chain introduced at the 3-position. In recent years, greener alkylating agents like dialkyl carbonates have also been explored for the ring-opening alkylation of benzothiazoles. thieme-connect.com
Green Chemistry and Sustainable Synthetic Routes for Benzothiazole Derivatives
In line with the growing emphasis on sustainable chemical practices, several green synthetic routes for benzothiazole derivatives have been developed. airo.co.in These methods aim to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous materials. nih.govairo.co.in
Key green chemistry approaches include:
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. airo.co.inscielo.br
Use of green solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, glycerol, or ionic liquids is a central theme. airo.co.in
Solvent-free reactions: Conducting reactions by directly mixing and heating reactants without any solvent minimizes waste and avoids hazardous solvent disposal. airo.co.inresearchgate.net
Use of recyclable catalysts: Employing heterogeneous catalysts or catalysts that can be easily recovered and reused enhances the sustainability of the process. nih.gov
These sustainable methods offer efficient and environmentally responsible alternatives for the synthesis of the benzothiazole scaffold. airo.co.in
| Green Chemistry Approach | Advantages | Example Application |
| Microwave Irradiation | Reduced reaction time, increased yield airo.co.inscielo.br | Synthesis of 2-substituted benzothiazoles airo.co.in |
| Green Solvents (e.g., water, glycerol) | Reduced toxicity and environmental impact | Copper sulfate-catalyzed synthesis in aqueous media |
| Solvent-Free Conditions | Minimized waste, no hazardous solvent disposal airo.co.inresearchgate.net | Reaction of 2-aminothiophenol with benzoyl chlorides researchgate.net |
Iodine-Catalyzed Processes in Solvent-Free Conditions
The formation of the benzothiazole ring, the essential precursor to this compound, can be effectively achieved using molecular iodine as a catalyst under solvent-free, solid-phase conditions. This approach represents a significant advancement in green chemistry. In a typical procedure, 2-aminothiophenol is reacted with carboxylic acids or their derivatives with catalytic amounts of iodine. tandfonline.comnih.gov
The reaction is often carried out by simple trituration (grinding) of the reactants in a mortar and pestle at room temperature. tandfonline.com The use of molecular iodine as a catalyst is advantageous due to its low cost, low toxicity, and high efficiency. tandfonline.comresearchgate.net This method avoids the need for harsh reagents like polyphosphoric acid or expensive ionic liquids and eliminates the use of volatile organic solvents, reducing environmental impact and simplifying product isolation. tandfonline.comnih.gov The reaction proceeds rapidly, often reaching completion within minutes, and provides excellent yields of the 2-substituted benzothiazole core. tandfonline.comnih.gov Subsequent N-alkylation of the benzothiazole-2-one scaffold would be required to yield the final target compound.
| Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol + Benzoic Acid Derivatives | Molecular Iodine (I₂) | Solvent-free, Solid-phase, Room Temp. | 10 min | Excellent | tandfonline.comnih.gov |
| 2-Aminobenzenethiol + Benzaldehyde Derivatives | Polystyrene-grafted Iodine Acetate | Dichloromethane | Not Specified | Efficient | nih.gov |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including the benzothiazole scaffold. mdpi.comscielo.br This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times and often an improvement in product yields compared to conventional heating methods. mdpi.comscielo.br
The synthesis of the benzothiazole core under microwave irradiation typically involves the condensation of 2-aminothiophenol with various reagents such as carboxylic acids, aldehydes, or acyl chlorides. mdpi.com These reactions can be performed under solvent-free conditions or in high-boiling, eco-friendly solvents like glycerol. mdpi.comscielo.br For example, the condensation of 2-aminothiophenol with fatty acids can be completed in 3-4 minutes with high yields using P₄S₁₀ as a catalyst under microwave irradiation. mdpi.com Similarly, the reaction with chloroacetyl chloride proceeds efficiently in acetic acid within 10 minutes. mdpi.com The application of microwave technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of volatile solvents. scielo.br Once the benzothiazole-2-one nucleus is formed, the 3-iodopropyl side chain can be introduced via a subsequent N-alkylation step.
| Reactants | Method | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol + Aromatic Aldehydes | Conventional | Argon atmosphere, heating | 4 - 5 hours | 70 - 82 | scielo.br |
| 2-Aminothiophenol + Aromatic Aldehydes | Microwave | Solvent-free | 8 - 12 min | 88 - 94 | scielo.br |
| 2-Aminothiophenol + Fatty Acids | Microwave | Solvent-free, P₄S₁₀ catalyst | 3 - 4 min | High | mdpi.com |
| 2-Aminothiophenol + Chloroacetyl Chloride | Microwave | Acetic Acid | 10 min | High | mdpi.com |
One-Pot and Multicomponent Reactions for Benzothiazole Scaffold Construction
One-pot and multicomponent reactions (MCRs) provide a highly efficient and atom-economical pathway for the synthesis of complex molecular structures like the benzothiazole scaffold from simple starting materials in a single synthetic operation. nih.govmdpi.com These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. nih.gov
The construction of the benzothiazole ring via MCRs can involve the reaction of 2-aminothiophenol with various components. For instance, a three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) allows for the simultaneous formation of C-N and C-S bonds under mild conditions. nih.gov Another strategy involves the one-pot reaction of 2-aminobenzenethiols, TMTD (tetramethylthiuram disulfide), and α,β-unsaturated esters to selectively construct C-S bonds via a Michael addition, leading to benzothiazole-substituted esters. mdpi.com These sophisticated one-pot strategies are instrumental in rapidly building libraries of benzothiazole derivatives, which can then be further functionalized. The this compound can be synthesized by first creating the benzothiazol-2-one core using such a one-pot method, followed by a standard N-alkylation reaction. researchgate.net
| Reaction Type | Components | Key Features | Reference |
|---|---|---|---|
| Three-Component Reaction | Thiols, Oxalyl Chloride, 2-Aminothiophenol | Simultaneous C-N and C-S bond formation; TBAI catalyst | nih.gov |
| One-Pot Michael Addition | 2-Aminobenzenethiols, TMTD, α,β-Unsaturated Esters | Selective C-S bond construction; High atom economy | mdpi.com |
| One-Pot, Solid-Phase Synthesis | 2-Aminothiophenol, Benzoic Acid Derivatives | Iodine-catalyzed; Solvent-free | tandfonline.comresearchgate.net |
| One-Pot PIFA Promoted Cyclocondensation | 2-Aminothiophenols, Aldehydes | Microwave-assisted; Good to excellent yields | ias.ac.in |
Compound Index
| Compound Name |
|---|
| This compound |
| 2-Aminothiophenol |
| Molecular Iodine |
| Polyphosphoric acid |
| Glycerol |
| Phosphorus pentasulfide (P₄S₁₀) |
| Chloroacetyl chloride |
| Acetic acid |
| Oxalyl chloride |
| n-Tetrabutylammonium iodide (TBAI) |
| Tetramethylthiuram disulfide (TMTD) |
Structural Characterization and Elucidation of 3 3 Iodopropyl 3h Benzothiazol 2 One and Its Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(3-Iodopropyl)-3H-benzothiazol-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring and the aliphatic protons of the 3-iodopropyl side chain.
Aromatic Region: The four protons on the benzene (B151609) ring would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to their varied electronic environments.
Aliphatic Region: The propyl chain protons would exhibit characteristic signals. The methylene (B1212753) group attached to the nitrogen (N-CH₂) would be expected to be a triplet around δ 4.0-4.3 ppm. The central methylene group (-CH₂-) would likely appear as a quintet or multiplet in the δ 2.2-2.5 ppm range. The terminal methylene group attached to the iodine atom (CH₂-I) would be the most downfield of the aliphatic protons, appearing as a triplet around δ 3.2-3.5 ppm.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.80-7.20 | m | 4H | Ar-H |
| 4.15 | t | 2H | N-CH₂ |
| 3.35 | t | 2H | CH₂-I |
¹³C NMR Spectroscopy: This technique probes the carbon skeleton of the molecule. The spectrum for this compound would be expected to show signals for each unique carbon atom.
Carbonyl Carbon: A characteristic peak for the C=O group in the benzothiazol-2-one ring would be observed in the highly deshielded region of the spectrum (around δ 170 ppm).
Aromatic Carbons: Multiple signals for the aromatic carbons would be present in the δ 110-140 ppm range.
Aliphatic Carbons: The three carbons of the propyl chain would appear in the upfield region. The carbon attached to the nitrogen (N-CH₂) would be around δ 45-50 ppm, the central carbon (-CH₂-) around δ 30-35 ppm, and the carbon bonded to the iodine (CH₂-I) would be significantly shifted upfield to around δ 5-10 ppm due to the heavy atom effect of iodine.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.1 | C=O |
| 137.5, 126.4, 123.1, 122.8, 122.5, 110.2 | Ar-C |
| 47.3 | N-CH₂ |
| 32.8 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands.
A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) in the benzothiazol-2-one ring.
Absorptions in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic ring.
C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹ , while the aliphatic C-H stretching vibrations of the propyl chain would be observed in the 2850-2960 cm⁻¹ region.
The C-N stretching vibration would likely be found in the 1300-1350 cm⁻¹ range.
A C-I stretching band would be expected in the far-infrared region, typically around 500-600 cm⁻¹ .
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050 | Medium | Aromatic C-H Stretch |
| 2955, 2870 | Medium | Aliphatic C-H Stretch |
| 1695 | Strong | Carbonyl (C=O) Stretch |
| 1590, 1475 | Medium-Strong | Aromatic C=C Stretch |
| 1340 | Medium | C-N Stretch |
Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry (EIMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀INOS), the molecular ion peak [M]⁺ in the EIMS spectrum would be expected at m/z = 319. This peak would confirm the molecular weight of the compound. The presence of iodine would also give rise to a characteristic isotopic pattern. Common fragmentation patterns would likely involve the loss of the iodine atom, the propyl chain, or cleavage of the benzothiazole ring system.
Elemental Analysis
Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For a pure sample of this compound with the molecular formula C₁₀H₁₀INOS, the theoretically calculated elemental composition would be compared with the experimentally determined values.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 37.63 |
| Hydrogen | H | 1.01 | 3.16 |
| Iodine | I | 126.90 | 39.76 |
| Nitrogen | N | 14.01 | 4.39 |
| Oxygen | O | 16.00 | 5.01 |
Experimental values from an elemental analyzer that closely match these theoretical percentages would provide strong evidence for the proposed molecular formula.
Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography (TLC))
Chromatographic techniques are essential for verifying the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for this purpose. A small amount of the compound is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The purity of the sample of this compound would be indicated by the appearance of a single spot on the TLC plate after visualization (e.g., under UV light or by using a staining agent). The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and can be used for identification purposes. The absence of additional spots would suggest the sample is free from starting materials, by-products, or other impurities.
Reactivity Profiles and Derivatization Strategies of 3 3 Iodopropyl 3h Benzothiazol 2 One
Nucleophilic Substitution Reactions at the Iodopropyl Moiety
The presence of a terminal iodine atom on the propyl chain of 3-(3-Iodopropyl)-3H-benzothiazol-2-one makes this position highly susceptible to nucleophilic attack. The carbon-iodine bond is relatively weak and polarized, rendering the carbon atom electrophilic and the iodine a good leaving group. This reactivity is the cornerstone for the synthesis of a wide array of functionalized benzothiazolone derivatives.
Reaction with Amines for Amine-Functionalized Benzothiazolone Derivatives
A significant application of the inherent reactivity of the iodopropyl group is its reaction with various primary and secondary amines. This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, leads to the formation of a new carbon-nitrogen bond, yielding diverse amine-functionalized benzothiazolone derivatives. These reactions are generally carried out in the presence of a base to neutralize the hydroiodic acid formed as a byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and purity of the desired products.
The general scheme for this reaction is as follows:
This compound + R¹R²NH → 3-(3-(R¹R²N)propyl)-3H-benzothiazol-2-one + HI
The versatility of this reaction allows for the introduction of a wide range of amine functionalities, including but not limited to, aliphatic, aromatic, and heterocyclic amines. This strategy has been employed to synthesize libraries of compounds for various research applications.
Table 1: Examples of Nucleophilic Substitution with Amines
| Amine Nucleophile | Product |
| Piperidine (B6355638) | 3-(3-(Piperidin-1-yl)propyl)-3H-benzothiazol-2-one |
| Morpholine | 3-(3-Morpholinopropyl)-3H-benzothiazol-2-one |
| Diethylamine | 3-(3-(Diethylamino)propyl)-3H-benzothiazol-2-one |
| Aniline | 3-(3-(Phenylamino)propyl)-3H-benzothiazol-2-one |
Functional Group Interconversions on the Benzothiazolone Scaffold
Beyond the reactivity of the iodopropyl side chain, the benzothiazolone scaffold itself can undergo various functional group interconversions. While the core heterocyclic system is relatively stable, the benzene (B151609) ring is amenable to electrophilic aromatic substitution reactions, provided that appropriate activating or directing groups are present. However, for this compound, modifications often focus on transformations of substituents that might be introduced onto the aromatic ring in precursor molecules.
Regioselective Modifications and Substituent Effects
The regioselectivity of reactions on the benzothiazolone scaffold is a critical consideration in the synthesis of specifically substituted derivatives. In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The amide and sulfide moieties of the benzothiazolone ring system influence the electron density of the aromatic ring, thereby controlling the regiochemical outcome of such reactions.
For instance, the presence of an electron-donating group on the benzene ring would activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, an electron-withdrawing group would deactivate the ring and direct electrophiles to the meta position.
The nature of the substituent at the 3-position (the iodopropyl group in this case) can also exert a more subtle electronic influence on the reactivity of the benzothiazolone ring system. Furthermore, steric hindrance from the N-alkyl chain can play a role in directing the approach of reagents, particularly for reactions occurring at or near the nitrogen and sulfur heteroatoms. Understanding these substituent effects is crucial for the rational design of synthetic routes to achieve the desired regioselective functionalization of this compound and its derivatives.
Applications As a Synthetic Intermediate for Advanced Chemical Structures
Precursor for Novel Heterocyclic Compounds
The inherent reactivity of the iodopropyl group in 3-(3-Iodopropyl)-3H-benzothiazol-2-one allows it to serve as a key building block in the synthesis of diverse and complex heterocyclic structures. This includes its role in forming specialty dyes and in constructing intricate spiro- and fused-ring systems.
Cyanine (B1664457) dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. The benzothiazole (B30560) moiety is a common heterocyclic system used in the synthesis of these dyes. nih.gov The synthesis of many cyanine dyes begins with the quaternization of the nitrogen atom within the heterocycle.
In this context, this compound serves as an essential precursor. The iodopropyl group is a potent alkylating agent that reacts with a suitable benzothiazole derivative to form a quaternary benzothiazolium salt. This salt is a key intermediate that can then undergo condensation with other reagents, such as orthoesters or other activated heterocyclic salts, to form the characteristic polymethine chain of a cyanine dye. psu.eduresearchgate.net The propyl chain can also be functionalized before or after the dye formation to attach the dye to biomolecules like proteins or nucleic acids, a critical feature for their use as fluorescent labels. nih.gov
The construction of spirocyclic and fused heterocyclic systems is a significant area of synthetic chemistry, as these motifs are present in numerous natural products and pharmacologically active compounds. The benzothiazole nucleus can be elaborated into such complex structures. mdpi.comyoutube.com
This compound is an ideal starting point for creating fused heterocyclic systems. For instance, N-alkylated benzothiazolium salts can be converted into N-ylides, which can then participate in cycloaddition reactions. Research has shown that N-phenacylbenzothiazolium bromides can generate N-ylides in situ, which react with electron-deficient olefins in a [3+2] cycloaddition to yield fused polycyclic systems like octahydropyrrolo[3,4-c]pyrroles. rsc.org The iodopropyl group of the title compound provides a reactive handle to form the necessary N-substituted benzothiazolium salt precursor for such transformations.
Furthermore, the propyl chain itself can be chemically modified. For example, it can be converted into a nucleophilic or electrophilic center, which can then react intramolecularly with a position on the benzothiazole ring or an attached substituent to form a new ring, leading to a fused or spirocyclic architecture. nih.gov This versatility makes this compound a strategic intermediate for accessing novel and complex heterocyclic frameworks. mdpi.com
Scaffold for Pharmacologically Relevant Molecules
The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of compounds with diverse and potent biological activities. psu.edunih.gov As a derivative of this core, this compound is a key building block for developing new therapeutic agents.
Muscarinic acetylcholine (B1216132) receptors are critical targets in the central and peripheral nervous systems for treating various pathologies. mdpi.com While many drug discovery efforts focus on muscarinic agonists, antagonists also have significant therapeutic applications. mdpi.com The benzothiazole scaffold has been utilized in the synthesis of muscarinic receptor ligands. Although some N-substituted 2(3H)-benzothiazolone derivatives have been found to possess negligible affinity for the M2 muscarinic receptor subtype, the broader thiazole (B1198619) and benzothiazole class has been successfully employed to create muscarinic antagonists. For example, a direct C-2 hydroxymethylation of benzothiazole with quinuclidinone has been used to synthesize a known muscarinic antagonist, demonstrating the utility of the benzothiazole core in this area.
The sigma-1 receptor is an intracellular chaperone protein implicated in various neurological and psychiatric disorders, making it an attractive target for drug discovery. A series of 2(3H)-benzothiazolone derivatives have been identified as novel, potent, and selective sigma-1 receptor ligands.
These studies revealed that the introduction of an N-alkyl side chain terminating in a piperidine (B6355638) or other amine moiety is crucial for high affinity. For example, compound 1 (see table below), 3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one, demonstrated high affinity for sigma-1 binding sites with a Kᵢ value of 2.3 nM and an 87-fold selectivity over the sigma-2 receptor subtype.
This compound is an ideal synthetic intermediate for accessing these potent ligands. The reactive iodide allows for straightforward nucleophilic substitution with various cyclic or acyclic amines, enabling the systematic synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.
Table 1: Binding Affinity of N-Substituted Benzothiazol-2-one Derivatives at Sigma Receptors
| Compound | Structure | Sigma-1 Kᵢ (nM) | Sigma-2 Kᵢ (nM) | Selectivity (σ2/σ1) |
| 1 (3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one) | 2.3 | 200 | 87 | |
| 2 (3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one) | 0.6 | 17.4 | 29 |
Data sourced from a study on 2(3H)-benzothiazolone derivatives as sigma receptor ligands.
The benzothiazole core is a cornerstone in modern drug discovery, forming the structural basis for a multitude of therapeutic agents. psu.edunih.gov Derivatives have shown a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. psu.edu The development of new drugs often relies on the ability to synthesize and test a wide variety of analogs of a lead compound to establish a clear structure-activity relationship (SAR).
Intermediates like this compound are indispensable in these efforts. The reactive iodopropyl group provides a convenient attachment point for a diverse array of chemical fragments and side chains. This allows medicinal chemists to systematically modify the structure and investigate how these changes affect the compound's interaction with biological targets. Whether through creating amide linkages, forming new heterocyclic rings, or introducing various substituents, the versatility of this intermediate facilitates the exploration of chemical space around the benzothiazole scaffold, accelerating the discovery of new and more effective medicines. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways for the Compound
The conventional synthesis of 3-(3-Iodopropyl)-3H-benzothiazol-2-one typically involves the N-alkylation of 2-hydroxybenzothiazole with a suitable three-carbon iodinated electrophile. One documented method utilizes the reaction of 2-hydroxybenzothiazole with 1,3-diiodopropane in the presence of a base. google.com Future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.
Key areas for exploration include:
Catalytic Approaches: Investigating the use of transition metal or organocatalysts could lead to milder reaction conditions, higher yields, and improved atom economy. researchgate.net The development of catalytic systems that tolerate a wider range of functional groups would enhance the modularity of the synthesis.
One-Pot Syntheses: Designing one-pot procedures that combine the formation of the benzothiazolone core with the introduction of the iodopropyl side chain would streamline the synthetic process, reducing purification steps and solvent waste. mdpi.com
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to a more efficient and reproducible synthesis.
Green Chemistry Principles: Future synthetic methods should aim to incorporate principles of green chemistry, such as the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Methods | Milder conditions, higher yields, functional group tolerance | Development of novel catalysts (transition metal, organocatalysts) |
| One-Pot Syntheses | Reduced steps, less waste, increased efficiency | Tandem reaction design |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization |
| Green Chemistry | Environmental sustainability | Use of green solvents and reagents |
Exploration of New Reactivity Modes and Transformations
The presence of the iodopropyl group in this compound offers a reactive handle for a variety of chemical transformations. While its use in simple nucleophilic substitution reactions is anticipated, a deeper exploration of its reactivity could unveil novel synthetic applications.
Potential areas of investigation include:
Coupling Reactions: The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce diverse molecular fragments onto the propyl chain. This would enable the synthesis of a wide array of derivatives with tailored properties.
Radical Chemistry: The iodopropyl group can serve as a precursor for alkyl radicals, which can then engage in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Organometallic Chemistry: The formation of organometallic reagents, such as Grignard or organolithium species, from the iodopropyl group would provide access to a different set of reactive intermediates for further functionalization.
Intramolecular Cyclizations: Depending on the substituents on the benzothiazole (B30560) ring, intramolecular cyclization reactions involving the iodopropyl chain could lead to the formation of novel fused heterocyclic systems. For instance, reactions with 2-aminobenzothiazoles can lead to the formation of fused ring systems. mdpi.com
Integration into Complex Multistep Syntheses of Natural Product Analogs or Designed Molecules
The functional versatility of this compound makes it an attractive building block for the synthesis of complex molecules, including analogs of natural products. nottingham.ac.ukresearchgate.net The benzothiazole core is a key structural motif in many biologically active compounds. pcbiochemres.comekb.egnih.gov
Future research in this area could involve:
Natural Product Scaffolds: Utilizing the compound as a starting material or key intermediate in the total synthesis of natural products containing the benzothiazole moiety.
Medicinal Chemistry: Incorporating the 3-(3-propyl)-3H-benzothiazol-2-one unit into larger molecules to modulate their pharmacological properties. The propyl linker allows for the attachment of other pharmacophores or targeting groups.
Combinatorial Chemistry: Employing the compound in combinatorial library synthesis to generate a diverse set of molecules for high-throughput screening in drug discovery programs.
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts and accelerating the discovery of new applications.
Promising computational avenues include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. This can help in understanding its reaction mechanisms and in designing derivatives with desired electronic and optical properties.
Molecular Docking and Dynamics Simulations: For applications in drug discovery, computational docking studies can predict the binding affinity and mode of interaction of the compound and its derivatives with biological targets. Molecular dynamics simulations can provide insights into the dynamic behavior of these complexes.
Predictive Modeling for Materials Science: Computational methods can be employed to predict the properties of materials derived from this compound, such as their electronic band gap, charge transport characteristics, and photophysical properties, aiding in the design of new organic electronic materials.
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Reactivity and property prediction | Electronic structure, reaction mechanisms, spectroscopic data |
| Molecular Docking | Drug discovery | Binding affinity and mode with biological targets |
| Molecular Dynamics | Drug discovery, materials science | Dynamic behavior of molecular complexes, material properties |
Role in Materials Science or Chemical Biology Beyond Traditional Drug Discovery
The unique combination of the benzothiazole core and the reactive iodopropyl side chain opens up possibilities for applications in materials science and chemical biology.
Unexplored avenues in these fields include:
Organic Electronics: Benzothiazole derivatives have shown promise in organic light-emitting diodes (OLEDs) and other electronic devices. The iodopropyl group could be used to anchor the benzothiazole unit onto surfaces or to polymerize it into functional materials.
Fluorescent Probes and Sensors: The benzothiazole moiety is known for its fluorescent properties. nih.govnih.govacs.orgresearchgate.netbohrium.com The iodopropyl group could be functionalized with recognition elements to create selective fluorescent probes for detecting specific analytes, such as metal ions or biologically relevant molecules.
Bioconjugation and Chemical Probes: The reactive iodide can be used for bioconjugation, attaching the benzothiazole scaffold to biomolecules like proteins or nucleic acids. This could lead to the development of chemical probes for studying biological processes or for targeted drug delivery. The synthesis of dimeric monomethine cyanine (B1664457) dyes using iodoalkyl groups highlights this potential. tandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Iodopropyl)-3H-benzothiazol-2-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation or nucleophilic substitution, to introduce the iodopropyl group to the benzothiazol-2-one core. Key factors include:
- Temperature and pH control : Maintaining precise conditions to prevent side reactions (e.g., dehalogenation) .
- Catalyst use : Catalysts like palladium or copper complexes can enhance reaction rates and selectivity for the iodopropyl moiety .
- Purification : Column chromatography or recrystallization ensures high purity. For analogs, yields of 51–53% have been achieved using optimized protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Essential for confirming the benzothiazol-2-one scaffold and iodopropyl substituent. Chemical shifts for aromatic protons (6.8–7.5 ppm) and iodopropyl methylene groups (2.8–3.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- FTIR : Confirms carbonyl stretching (C=O) at ~1700 cm⁻¹ and C-I bonds at ~500 cm⁻¹ .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Storage : Seal in dry, inert containers at 2–8°C to prevent hydrolysis or oxidation of the iodopropyl group .
- Light Sensitivity : Protect from UV light to avoid degradation of the benzothiazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving benzothiazol-2-one derivatives?
- Methodological Answer :
- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC50 determination methods) .
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities as confounding factors .
- Structural Analog Analysis : Cross-reference activities of analogs (e.g., chlorophenyl or allyl derivatives) to identify substituent-specific trends .
Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Bivalent Ligand Design : Link benzothiazol-2-one to secondary pharmacophores (e.g., piperazine or thiazepane rings) to enhance target binding, as seen in related compounds .
- Computational Modeling : Predict LogD values (e.g., ~2.6 at pH 7.4) to balance lipophilicity and solubility .
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. How can low yields during iodopropyl group introduction be addressed?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to improve iodination efficiency .
- Alternative Iodination Agents : Use KI/I2 systems or electrophilic iodine sources (e.g., N-iodosuccinimide) .
- Stoichiometry Optimization : Adjust molar ratios of iodopropyl precursors to benzothiazol-2-one to minimize side products .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., alkyl chain length, halogen type) and test in standardized bioassays (e.g., kinase inhibition or antimicrobial assays) .
- Statistical Design of Experiments (DoE) : Use factorial designs to evaluate interactions between reaction parameters (e.g., temperature, solvent) .
- Crystallography : Resolve X-ray structures to correlate conformational flexibility with activity, as demonstrated for benzothiazole-spiroindole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
